
1-Acetyl-3-indoxyl Sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-3-indoxyl Sulfate is a sulfated indole derivative characterized by an acetyl group attached to the nitrogen atom of the indole ring and a sulfate group at the 3-position. While direct references to this compound are absent in the provided evidence, structural analogs like 3-indoxyl sulfate (C₈H₇NO₄S) are well-documented. 3-Indoxyl sulfate, a uremic toxin, is produced via hepatic sulfation of indoxyl, a metabolite of dietary tryptophan . The acetylation of indoxyl sulfate likely modifies its physicochemical properties, such as lipophilicity and metabolic stability, which could influence its biological behavior.
準備方法
The synthesis of 1-Acetyl-3-indoxyl Sulfate typically involves the acetylation of indoxyl sulfate. One common method includes the reaction of indoxyl sulfate with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the indoxyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-Acetyl-3-indoxyl Sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indoxyl sulfate, a known uremic toxin.
Reduction: Reduction reactions can convert it back to its parent indole derivative.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Acetyl-3-indoxyl Sulfate has several scientific research applications:
作用機序
The mechanism of action of 1-Acetyl-3-indoxyl Sulfate involves its interaction with various molecular targets. It is metabolized by sulfotransferases in the liver to form indoxyl sulfate, which is then excreted by the kidneys . This compound can activate nuclear receptors and regulate intestinal hormones, impacting the biological effects of bacteria and maintaining intestinal homeostasis .
類似化合物との比較
Comparison with Structurally Similar Compounds
3-Indoxyl Sulfate
- Biological Role : A protein-bound uremic toxin implicated in chronic renal failure (CRF). Elevated levels correlate with accelerated glomerular sclerosis and CRF progression in both rats and humans .
- Metabolism : Formed in the liver via sulfation of indoxyl, derived from gut microbiota-mediated tryptophan breakdown.
- Therapeutic Relevance : Oral adsorbents (e.g., AST-120) reduce serum and urinary levels, delaying CRF progression .
However, this modification could also reduce renal excretion efficiency, increasing systemic retention.
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
- Chemical Structure: C₁₀H₈ClNO₂ (chloro and methyl substituents; lacks sulfate) .
- Applications : Primarily used in synthetic chemistry as an intermediate for pharmaceuticals or agrochemicals.
Comparison :
Unlike 1-Acetyl-3-indoxyl Sulfate, this compound lacks a sulfate group, rendering it biologically inert in sulfate-mediated pathways (e.g., uremic toxicity). The chloro and methyl groups confer stability but limit solubility in aqueous environments.
Methyl 1-(Benzenesulfonyl)-3-methyl-1H-indole-2-carboxylate
- Chemical Structure: C₁₈H₁₇NO₅S (sulfonyl and ester groups) .
- Applications : Used as a pharmaceutical intermediate, particularly in synthesizing sulfonamide-based drugs.
Comparison :
The benzenesulfonyl group enhances electrophilicity, making this compound reactive in nucleophilic substitution reactions. In contrast, this compound’s acetyl and sulfate groups may favor hydrogen bonding and ionic interactions, influencing protein binding and receptor affinity.
Physicochemical and Functional Comparisons
Research Findings and Implications
- Toxicity Pathways : 3-Indoxyl sulfate’s role in CRF is mediated through oxidative stress and fibroblast activation . Acetylation could either exacerbate or mitigate these effects depending on tissue-specific metabolism.
- Therapeutic Interventions : AST-120 reduces 3-indoxyl sulfate levels by 30–50% in CRF patients, improving renal function slopes . Similar adsorbents may need optimization for acetylated analogs due to altered binding affinity.
- Analytical Challenges : Spectrofluorimetric methods for indoxyl sulfate quantification in plasma may require modification to detect this compound, given structural differences.
生物活性
1-Acetyl-3-indoxyl sulfate (AIS) is a metabolite derived from the metabolism of tryptophan, primarily produced by intestinal microorganisms. This compound has garnered attention due to its diverse biological activities and potential implications in health and disease, particularly in chronic kidney disease (CKD).
This compound is an indole derivative characterized by its acetylated form, which may confer distinct biological properties compared to its non-acetylated counterparts. The synthesis typically involves the acetylation of indoxyl sulfate using acetic anhydride in the presence of a catalyst such as pyridine.
Target Interaction
AIS interacts with various biological targets through mechanisms that include:
- Nuclear Receptors Activation : AIS activates nuclear receptors, influencing gene expression and cellular functions.
- Regulation of Intestinal Hormones : It modulates hormones that play critical roles in metabolic processes.
- Signaling Molecules : AIS affects bacterial signaling within the gut microbiome, impacting overall gut health and metabolism.
Pharmacokinetics
The pharmacokinetics of AIS involves its absorption, distribution, metabolism, and excretion (ADME). After being synthesized in the liver via phase II metabolism, it is primarily excreted by the kidneys. This pathway is significant as it links AIS to renal health and dysfunction.
Cellular Effects
AIS has been shown to influence various cellular processes:
- Cell Signaling : It alters signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress : AIS contributes to oxidative stress in renal tubular cells, promoting cell death and inflammation .
- Inflammatory Response : Elevated levels of AIS are associated with increased inflammatory markers such as IL-6 and CRP in CKD patients .
Case Studies and Research Findings
Recent studies have highlighted the role of AIS in CKD progression:
- Chronic Kidney Disease Progression : A study indicated that higher serum levels of indoxyl sulfate (a precursor to AIS) correlate with renal function decline and increased mortality risk in CKD patients. The study emphasized the need for therapies targeting indoxyl sulfate levels to mitigate CKD complications .
- Dialysis Treatment Effects : In a cohort study involving patients undergoing dialysis, reductions in indoxyl sulfate levels were linked to improvements in renal function and decreased inflammatory markers over time. This suggests that managing AIS levels could be a therapeutic target for improving outcomes in CKD patients .
Comparative Analysis with Similar Compounds
A comparison between AIS and other indole derivatives reveals unique properties:
Compound | Biological Activity | Notes |
---|---|---|
Indoxyl Sulfate | Uremic toxin contributing to CKD | Directly induces tubular toxicity |
Indole-3-acetic Acid | Plant hormone with diverse biological roles | Involved in plant growth regulation |
Indole-3-carbinol | Anticancer properties | Known for its role in cancer prevention |
AIS's acetylated form may enhance its stability and bioactivity compared to these other compounds, suggesting potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying 1-Acetyl-3-indoxyl sulfate (IS) in biological samples, and what are the critical considerations during sample preparation?
- Methodological Answer : IS quantification typically employs liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity and specificity for detecting protein-bound uremic toxins. Sample preparation must account for IS's strong protein-binding affinity (≈90% bound to albumin). Deproteinization using organic solvents (e.g., methanol or acetonitrile) is critical to release IS for analysis. Enzymatic hydrolysis (e.g., using aryl sulfatase) may also be required to hydrolyze conjugated forms . Validation should include spike-and-recovery experiments to confirm extraction efficiency under varying albumin concentrations .
Q. How does renal function affect IS concentration in serum, and what adjustments are necessary in experimental design when studying chronic kidney disease (CKD) patients?
- Methodological Answer : IS accumulates inversely with glomerular filtration rate (GFR), making renal function a key confounder. Stratify CKD patients by stage (e.g., using KDIGO criteria) and adjust for residual renal function in statistical models. Baseline IS levels correlate with aortic calcification and pulse wave velocity, necessitating covariates like albumin, phosphate, and hemoglobin in survival analyses . Longitudinal studies should track GFR decline and IS kinetics using repeated-measure designs .
Advanced Research Questions
Q. What experimental models are most appropriate for studying IS-induced vascular toxicity, and how can researchers control for confounding variables like protein binding?
- Methodological Answer :
- In vitro : Use human vascular smooth muscle cells (VSMCs) or endothelial cells with physiological albumin concentrations (≈4 g/dL) to mimic uremic conditions. Pre-equilibrate IS with albumin to maintain free IS concentrations within the uremic range (0.5–5 µM) .
- In vivo : Murine CKD models (e.g., 5/6 nephrectomy or adenine-induced nephropathy) allow tracking of IS accumulation and vascular calcification. Measure aortic pulse wave velocity and histopathological calcification as endpoints . Include albumin-infused controls to isolate protein-binding effects .
Q. How can researchers resolve discrepancies in reported toxicological effects of IS when in vitro concentrations exceed physiologically relevant levels?
- Methodological Answer : Discrepancies arise from using supraphysiological free IS concentrations (>10 µM) or low albumin in cell culture. Adopt a systematic quality score (e.g., scoring studies based on dose-response validation, albumin-adjusted concentrations, and neutralization experiments). Prioritize studies where free IS levels align with clinical ranges (0.5–5 µM) and albumin is maintained at 4 g/dL . Use meta-regression to assess dose dependency across studies .
Q. What are the implications of protein binding on IS pharmacokinetics, and how can dynamic studies account for this?
- Methodological Answer : IS's protein binding reduces free fraction availability for tissue uptake and clearance. Use equilibrium dialysis or ultrafiltration to measure free vs. bound IS in plasma. Pharmacokinetic models should incorporate albumin-binding constants (e.g., Langmuir isotherms) and adjust for hypoalbuminemia in CKD cohorts. In silico simulations (e.g., physiologically based pharmacokinetic modeling) can predict tissue distribution under varying albumin levels .
Q. Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting data on IS's role in cardiovascular mortality across observational studies?
- Methodological Answer : Confounding factors like residual renal function, competing risks (e.g., infections), and albumin variability complicate associations. Apply multivariable Cox regression with time-dependent covariates (e.g., updated GFR and IS levels). Sensitivity analyses using propensity scoring or inverse probability weighting can address selection bias. Reconcile discrepancies by meta-analyzing studies stratified by CKD stage and albumin tertiles .
Q. What statistical approaches are recommended for analyzing IS's dose-response relationship with vascular stiffness?
- Methodological Answer : Use segmented regression or restricted cubic splines to identify nonlinear thresholds in IS levels (e.g., tertile-based survival curves). Adjust for collinearity between IS and other uremic toxins (e.g., p-cresyl sulfate) via principal component analysis. Machine learning (e.g., random forests) can identify interaction effects between IS and inflammatory markers .
特性
IUPAC Name |
(1-acetylindol-3-yl) hydrogen sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S/c1-7(12)11-6-10(16-17(13,14)15)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCECEGXDPHKGQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。